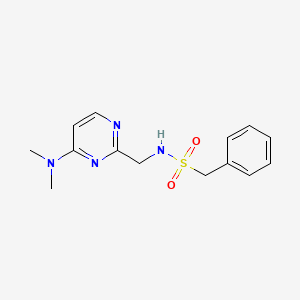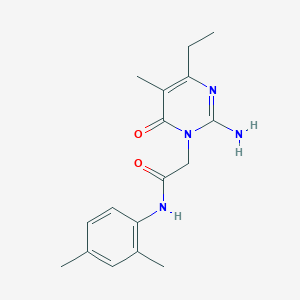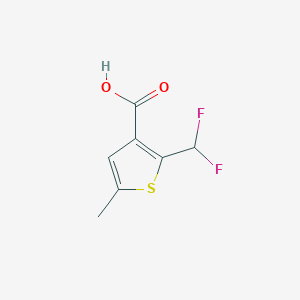
2-(2-bromobenzoyl)-N-methylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromobenzoyl)-N-methylhydrazinecarbothioamide is an organic compound that features a bromobenzoyl group attached to a methylhydrazinecarbothioamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromobenzoyl)-N-methylhydrazinecarbothioamide typically involves the reaction of 2-bromobenzoyl chloride with N-methylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of 2-bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride.
Reaction with N-methylhydrazinecarbothioamide: The 2-bromobenzoyl chloride is then reacted with N-methylhydrazinecarbothioamide in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
化学反応の分析
Types of Reactions
2-(2-Bromobenzoyl)-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Condensation Reactions: It can participate in condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
2-(2-Bromobenzoyl)-N-methylhydrazinecarbothioamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is studied for its interactions with biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 2-(2-bromobenzoyl)-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-Fluorobenzoyl Chloride
- 2-Chlorobenzoyl Chloride
- 2-Bromobenzoyl Chloride
Uniqueness
2-(2-Bromobenzoyl)-N-methylhydrazinecarbothioamide is unique due to its specific structure, which combines a bromobenzoyl group with a methylhydrazinecarbothioamide moiety. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .
特性
IUPAC Name |
1-[(2-bromobenzoyl)amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3OS/c1-11-9(15)13-12-8(14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14)(H2,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDIHZMCTVYKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2466244.png)
![2-Chloro-6-fluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2466246.png)
![ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-3-carboxylate](/img/structure/B2466247.png)
![ethyl 4-[(7-heptyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2466248.png)

![N-cyclopentyl-N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2466251.png)
![1-[(4-chlorophenyl)sulfanyl]-2-nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}benzene](/img/structure/B2466253.png)
![2-(benzylsulfanyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole](/img/structure/B2466254.png)


